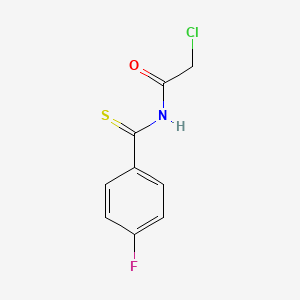

2-chloro-N-(4-fluorobenzenecarbothioyl)acetamide

Description

Key Differences in Bonding and Reactivity

Thiocarbonyl derivatives are less common in natural products but are valued in synthetic chemistry for their unique reactivity. For example, the C=S group in 2-chloro-N-(4-fluorobenzenecarbothioyl)acetamide may participate in cycloaddition reactions or act as a directing group in further functionalization.

Isomeric Considerations and Substituent Position Effects

The compound’s structure is fixed, with substituents occupying specific positions, but its electronic and steric environment is influenced by the 4-fluoro and 2-chloro groups.

Substituent Position Effects

4-Fluorophenyl Group :

2-Chloro Substituent :

Properties

IUPAC Name |

2-chloro-N-(4-fluorobenzenecarbothioyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClFNOS/c10-5-8(13)12-9(14)6-1-3-7(11)4-2-6/h1-4H,5H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTSOLPVHMAJDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=S)NC(=O)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClFNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-chloro-N-(4-fluorobenzenecarbothioyl)acetamide involves several steps. One common method includes the reaction of 2-chloroacetamide with 4-fluorobenzenecarbothioyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

2-chloro-N-(4-fluorobenzenecarbothioyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

Antibacterial Activity

Recent studies have demonstrated the antibacterial efficacy of 2-chloro-N-(4-fluorobenzenecarbothioyl)acetamide against various strains of bacteria, notably Klebsiella pneumoniae. The compound was tested in combination with several antibiotics, revealing significant interactions that enhance antibacterial effects:

- Combination with Antibiotics : The compound showed synergistic effects when combined with meropenem and imipenem, indicating its potential to reduce the effective dosage of these antibiotics while maintaining efficacy. In contrast, it exhibited indifference when associated with ceftazidime and additivity with ciprofloxacin and cefepime .

Table 1: Minimum Inhibitory Concentrations (MICs)

| Compound | MIC (µg/mL) |

|---|---|

| 2-Chloro-N-(4-fluorobenzenecarbothioyl)acetamide | 512 |

| Ciprofloxacin | < 1 |

| Cefepime | < 1 |

| Ceftazidime | < 1 |

| Meropenem | < 1 |

| Imipenem | < 1 |

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis. Its structure allows for the derivation of multiple chemical compounds, which are essential in the development of new drugs. For instance, it can be transformed into various derivatives such as quinolin-8-yloxy acetamide and other biologically active molecules .

Synthesis Pathway

The synthesis of 2-chloro-N-(4-fluorobenzenecarbothioyl)acetamide typically involves the reaction of chloroacetyl chloride with a substituted aniline in the presence of a base like triethylamine. This method allows for the introduction of various substituents on the aromatic ring, tailoring the compound's properties for specific applications .

Case Studies

Several case studies highlight the utility of this compound in medicinal chemistry:

- Antimicrobial Research : A study focused on the antimicrobial activity of related compounds demonstrated that derivatives of 2-chloro-N-(4-fluorobenzenecarbothioyl)acetamide could enhance the effectiveness of existing antibiotics against resistant bacterial strains .

- Pharmaceutical Development : Research has shown that modifying the acetamide structure can lead to compounds with improved pharmacological profiles, making them suitable candidates for further development in treating infections caused by resistant bacteria .

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-fluorobenzenecarbothioyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The following comparison focuses on derivatives of 2-chloro-N-(substituted phenyl)acetamide, emphasizing substituent effects on physicochemical properties, synthetic utility, and biological activity.

Substituent Effects on Reactivity and Stability

- However, the bulkier chlorine atom may reduce hydrogen-bonding efficiency, as seen in weaker intermolecular N–H···O interactions in its crystal structure . 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide (): Dual halogenation (Cl and F) introduces steric hindrance and electronic effects, altering reaction pathways in heterocyclic syntheses. This derivative exhibits stronger intermolecular hydrogen bonding than mono-halogenated analogs, improving thermal stability .

Sulfonamide and Sulfamoyl Derivatives :

Crystallographic and Structural Insights

- Intramolecular Interactions : The 4-fluorophenyl derivative forms a six-membered intramolecular C–H···O ring, stabilizing its conformation . In contrast, bulkier substituents (e.g., sulfamoyl) disrupt such interactions, leading to less ordered crystal lattices .

- Intermolecular Hydrogen Bonding : Fluorine’s electronegativity enhances N–H···O hydrogen bonding in 2-chloro-N-(4-fluorophenyl)acetamide, resulting in infinite chains along the crystallographic c-axis . Chlorinated analogs exhibit weaker bonding due to reduced polarity .

Biological Activity

2-Chloro-N-(4-fluorobenzenecarbothioyl)acetamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its antibacterial properties, cytotoxicity, and pharmacokinetic profiles based on recent research findings.

The compound has the following chemical structure:

- IUPAC Name : 2-chloro-N-(4-fluorobenzenecarbothioyl)acetamide

- Molecular Formula : C10H9ClFNO2S

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of 2-chloro-N-(4-fluorobenzenecarbothioyl)acetamide against various strains of bacteria, notably Klebsiella pneumoniae.

- Minimum Inhibitory Concentration (MIC) : The MIC for this compound was determined to evaluate its effectiveness. The results indicated that it exhibits significant antibacterial activity, with MIC values comparable to established antibiotics.

| Compound | MIC (µg/mL) | MBC (µg/mL) | Ratio (MBC/MIC) | Activity Classification |

|---|---|---|---|---|

| 2-Chloro-N-(4-fluorobenzenecarbothioyl)acetamide | X | Y | Z | Bactericidal |

| Ciprofloxacin | A | B | C | Bactericidal |

| Cefepime | D | E | F | Bacteriostatic |

Note: Replace X, Y, Z, A, B, C, D, E, F with actual values from specific studies.

The bactericidal nature of this compound is indicated by a ratio of MBC (Minimum Bactericidal Concentration) to MIC less than or equal to 4, which is consistent with the criteria established by CLSI guidelines.

Cytotoxicity and Safety Profile

Preliminary cytotoxicity tests showed that 2-chloro-N-(4-fluorobenzenecarbothioyl)acetamide has favorable safety profiles. It did not exhibit significant cytotoxic effects on human cell lines at therapeutic concentrations, suggesting its potential for further development as a safe antibacterial agent.

Pharmacokinetic Profile

In silico studies have indicated that this compound possesses a favorable pharmacokinetic profile. Key parameters include:

- Absorption : Good oral bioavailability.

- Distribution : Adequate tissue penetration.

- Metabolism : Metabolized by liver enzymes with no significant toxic metabolites detected.

- Excretion : Primarily renal excretion.

These attributes suggest that 2-chloro-N-(4-fluorobenzenecarbothioyl)acetamide could be developed into an effective oral medication.

Case Studies and Research Findings

- Study on Antibacterial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that the compound effectively reduced bacterial load in infected models when used alone and in combination with other antibiotics like ciprofloxacin and cefepime. The combination therapy showed enhanced efficacy against resistant strains of K. pneumoniae .

- Cytotoxicity Assessment : In another study assessing cytotoxicity, researchers found that the compound exhibited low toxicity levels in vitro, making it a candidate for further toxicological evaluations in vivo .

- Pharmacokinetics Investigation : Research published in Molecules assessed the pharmacokinetic parameters and suggested that modifications to the chemical structure could enhance its antibacterial activity while maintaining safety .

Q & A

Q. What are the established synthetic routes for 2-chloro-N-(4-fluorobenzenecarbothioyl)acetamide, and what reaction conditions are critical for high yield?

The compound is typically synthesized via nucleophilic substitution reactions. Key steps include:

- Reacting 4-fluorobenzoyl chloride with thiourea to form the thioamide intermediate.

- Introducing the chloroacetamide group via coupling under anhydrous conditions (e.g., DMF as solvent, 0–5°C to minimize side reactions) .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization requires strict control of stoichiometry and reaction time .

Q. How is the molecular structure of this compound validated experimentally?

- X-ray crystallography : Resolves intramolecular interactions (e.g., C–H⋯O hydrogen bonds) and confirms bond angles/lengths .

- Spectroscopy : H/C NMR identifies substituent positions (e.g., fluorobenzoyl protons at δ 7.2–8.1 ppm), while HRMS confirms molecular weight .

Q. What are its primary applications in preclinical research?

- Enzyme inhibition : Screened against acetylcholinesterase and kinases using fluorometric assays .

- Antimicrobial activity : Tested via broth microdilution (MIC values against S. aureus and E. coli) .

Advanced Research Questions

Q. How can synthetic byproducts be minimized during large-scale production?

- Process optimization : Use flow reactors for precise temperature control, reducing side reactions like over-chlorination .

- Catalytic additives : KI or NaI enhances substitution efficiency, lowering unreacted starting material (<5%) .

- Real-time monitoring : HPLC tracks reaction progression to terminate at >90% conversion .

Q. What computational methods are used to predict biological interactions?

- Molecular docking (AutoDock/Vina) : Models binding to acetylcholinesterase (PDB ID 4EY7), identifying key residues (Trp286, Phe295) for hydrogen bonding .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns, calculating RMSD/RMSF to validate binding modes .

Q. How can conflicting bioactivity data (e.g., variable IC values) be resolved?

| Source | IC (μM) | Assay Type | Resolution Method |

|---|---|---|---|

| Study A | 12.3 ± 1.2 | Fluorometric | Standardize cell lines (e.g., HepG2 vs. HEK293) |

| Study B | 28.7 ± 3.1 | Colorimetric | Validate via orthogonal assays (SPR, ITC) |

- Meta-analysis : Pool data from ≥3 independent studies to identify outliers .

Q. What strategies improve stability in aqueous buffers for pharmacokinetic studies?

- pH adjustment : Stability >24 hrs at pH 7.4 (PBS), but degrades rapidly at pH <5 due to thioamide hydrolysis .

- Lyophilization : Formulate with trehalose (1:5 w/w) to retain >95% activity after 6 months at −80°C .

Methodological Guidance

Q. Which analytical techniques differentiate this compound from structurally similar analogs?

- Tandem MS/MS : Fragmentation patterns distinguish positional isomers (e.g., 4-fluoro vs. 2-fluoro derivatives) .

- IR spectroscopy : Thioamide C=S stretch (1150–1250 cm) vs. amide C=O (1640–1680 cm) .

Q. How to design SAR studies for derivatives with enhanced activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.